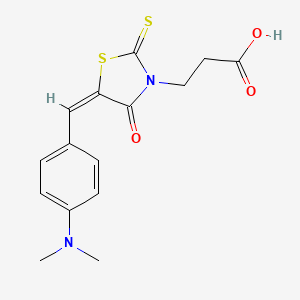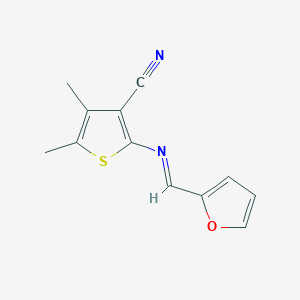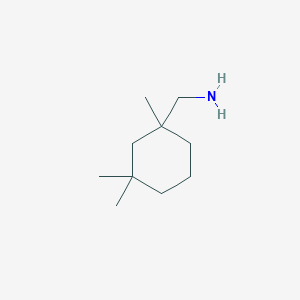
(1,3,3-Trimethylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,3,3-Trimethylcyclohexyl)methanamine” is a chemical compound with the CAS Number: 53060-57-4 . It has a molecular weight of 155.28 and is typically in liquid form .
Synthesis Analysis
The synthesis of “this compound” can be achieved through chemical synthesis methods . One such method involves the chemical reaction of cyclohexene or cyclohexane under appropriate conditions to introduce the methanamine group .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H21N . The InChI Code is 1S/C10H21N/c1-9(2)5-4-6-10(3,7-9)8-11/h4-8,11H2,1-3H3 .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 155.28 and a molecular formula of C10H21N .
Scientific Research Applications
Analytical Characterization in Biological Matrices
One significant application of (1,3,3-Trimethylcyclohexyl)methanamine derivatives is in analytical toxicology. For instance, certain psychoactive arylcyclohexylamines, similar in structure, have been characterized using various analytical techniques. These include gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. Such compounds were analyzed in biological matrices like blood, urine, and vitreous humor, highlighting the compound's relevance in forensic and toxicological investigations (De Paoli et al., 2013).
Synthesis of Pharmaceutical Scaffolds
The compound's derivatives serve as scaffolds in pharmaceutical research. For example, hexahydro-2H-thieno[2,3-c]pyrrole, a related scaffold, has been synthesized for compound library construction in drug discovery. This showcases the potential of such compounds in the creation of diverse, 3D-shaped molecules for new drug searches (Yarmolchuk et al., 2011).
Catalytic Applications
Some derivatives of this compound have been used in catalysis, such as in transfer hydrogenation reactions. They have demonstrated high efficiency and turnover frequencies, indicating their utility in synthetic organic chemistry and potentially in industrial applications (Karabuğa et al., 2015).
Asymmetric Synthesis
In the field of asymmetric synthesis, derivatives of this compound have been employed to produce optically active compounds. For example, a method for preparing α-aryl 3-indolyl-methanamines using rhodium-catalyzed asymmetric arylation has been developed, highlighting its role in creating enantiomerically enriched pharmaceuticals (Yang & Xu, 2010).
Synthesis of Novel Compounds
Research has been conducted on synthesizing novel derivatives of this compound for potential pharmaceutical applications. For instance, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized and characterized, demonstrating the compound's versatility in generating new chemical entities with potential biological activities (Shimoga et al., 2018).
Safety and Hazards
“(1,3,3-Trimethylcyclohexyl)methanamine” is classified as a dangerous substance. It has hazard statements H226 and H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
- Methenamine primarily targets the urinary tract. It is used for the prophylaxis and treatment of frequently recurring urinary tract infections (UTIs) that require long-term therapy .
- Formaldehyde disrupts bacterial cell membranes and inhibits bacterial growth, particularly in the urinary tract .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Methenamine is well-absorbed from the gastrointestinal tract. It distributes throughout the body, including the urinary tract. In the acidic urine, methenamine hydrolyzes to formaldehyde. Formaldehyde is excreted in the urine. The acidic urine environment is crucial for methenamine’s effectiveness .
Result of Action
Action Environment
- Environmental factors play a role in methenamine’s efficacy:
- The compound’s hydrolysis to formaldehyde depends on urine acidity. Adequate hydration ensures optimal urinary pH and enhances methenamine’s action. Some drugs may alter urine pH and affect methenamine’s effectiveness .
Biochemical Analysis
Biochemical Properties
(1,3,3-Trimethylcyclohexyl)methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . The nature of these interactions can vary, including binding to active sites or inducing conformational changes in the enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular function. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby reducing their activity and altering the overall metabolic state of the cell .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, beyond which toxicity may occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may enhance or inhibit specific enzymatic reactions, thereby altering the overall metabolic state of the cell . These interactions can have significant implications for cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . This distribution can influence its accumulation and overall effectiveness in modulating cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
(1,3,3-trimethylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)5-4-6-10(3,7-9)8-11/h4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVANPGBOPAOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-ethyl-4(3H)-pyrimidinone](/img/structure/B2593405.png)
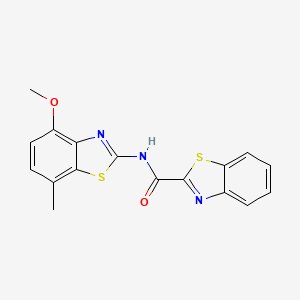
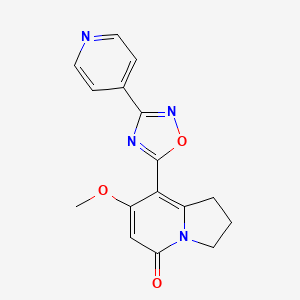
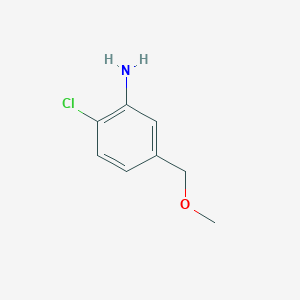
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2593413.png)

![Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2593415.png)
![Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2593417.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2593424.png)
